molecular formula C20H18O B1361643 1-(Diphenylmethyl)-4-methoxybenzene CAS No. 13865-56-0

1-(Diphenylmethyl)-4-methoxybenzene

Cat. No. B1361643
CAS RN: 13865-56-0
M. Wt: 274.4 g/mol
InChI Key: PRAFFVHVGKSHKB-UHFFFAOYSA-N
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Description

Diphenylmethanol and Diphenylmethane are related compounds. Diphenylmethanol, also known as benzhydrol, is an organic compound with the formula (C6H5)2CHOH . Diphenylmethane is an organic compound with the formula (C6H5)2CH2 . Both of these compounds are white solids and are used in various chemical reactions .


Synthesis Analysis

The synthesis of related compounds like Diphenylmethanol involves reactions such as the Grignard reaction between phenylmagnesium bromide and benzaldehyde .


Molecular Structure Analysis

The molecular structure of compounds like Diphenylmethanol and Diphenylmethane consists of two phenyl groups attached to a carbon atom .


Chemical Reactions Analysis

The chemical reactions involving compounds like Diphenylmethanol and Diphenylmethane are complex and involve various mechanisms .


Physical And Chemical Properties Analysis

Diphenylmethanol has a molar mass of 184.238 g·mol−1, appears as white crystals, and has a melting point of 69 °C . Diphenylmethane has a molecular weight of 168.23 and appears as a liquid .

Scientific Research Applications

Here are the scientific research applications of 1-(Diphenylmethyl)-4-methoxybenzene, excluding information related to drug use, dosage, and side effects:

Synthesis Applications

  • 1-(Diphenylmethyl)-4-methoxybenzene was utilized in the synthesis of 1-(4-methoxyphenyl)-2-[4′-(4″-methoxy)-triphenylamine]-ethylene, a charge transfer material, through reactions like Ullmann reaction, Vilsmeier-Haack reaction, and Wittig reaction. The process benefits from lower reaction temperatures, shorter reaction times, and easy operation (Li-bin, 2006).

Structural Analysis and Material Studies

  • The compound was analyzed as part of a study on substituted Methoxybenzene Derivatives, focusing on molecular structure, planarity, steric hindrance, and hydrogen-bonded dimers (Fun et al., 1997).

Electrochemical Reduction

  • It was involved in the electrochemical reduction study of Methoxychlor, a pesticide, revealing the mechanistic scheme and product formation through processes like cleavage of carbon-chlorine bonds (McGuire & Peters, 2016).

Photochemistry and Radical Ions

  • In photochemistry, 1-(Diphenylmethyl)-4-methoxybenzene derivatives were part of studies focusing on radical ions and electron transfer, particularly in carbon-carbon bond cleavage of radical cations (Okamoto & Arnold, 1985).

Catalysis and Chemical Reactions

  • The compound was used in studies related to vinylborane formation in rhodium-catalyzed hydroboration of vinylarenes, demonstrating the influence of catalysts and reaction conditions (Brown & Lloyd‐Jones, 1994).

Safety And Hazards

Diphenylmethanol is an irritant to the eyes, skin, and respiratory system . Proper safety measures should be taken while handling these compounds .

properties

IUPAC Name

1-benzhydryl-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18O/c1-21-19-14-12-18(13-15-19)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-15,20H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRAFFVHVGKSHKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30292491
Record name 1-(diphenylmethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Diphenylmethyl)-4-methoxybenzene

CAS RN

13865-56-0
Record name NSC83188
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83188
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(diphenylmethyl)-4-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30292491
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-METHOXYTRIPHENYLMETHANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
JR Indurkar - 2008 - core.ac.uk
In previous work done in our laboratories, a method was discovered to produce phenolic mono-ethers from 4-hydroxyacetophenone and other 4-hydroxyketones by treating with …
Number of citations: 1 core.ac.uk

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